

Application Note: Targeted Metabolomics of N-acetylserine using N-acetylserine-d3 Internal Standard

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Compound of Interest

Compound Name: *N*-acetylserine-d3

Cat. No.: B15571138

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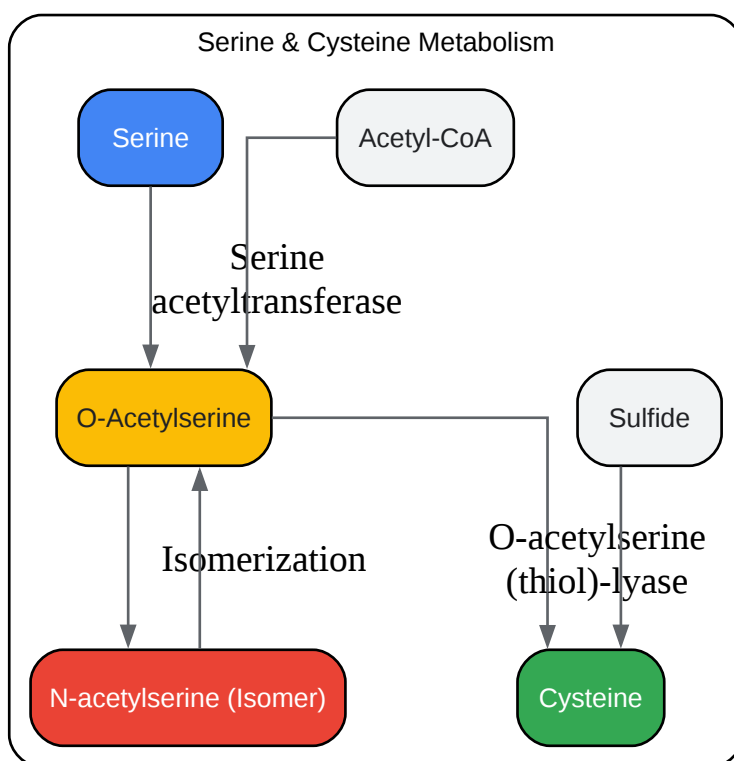
Introduction

N-acetylserine is a key intermediate in the biosynthesis of cysteine in bacteria and plants and is an important N-terminal acetylated amino acid in eukaryotes.[1][2] Its accurate quantification in biological matrices is crucial for understanding metabolic fluxes, identifying potential biomarkers, and for applications in drug development. Targeted metabolomics workflows utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards offer the highest degree of selectivity and quantitative accuracy.

This application note provides a detailed protocol for the targeted quantification of N-acetylserine in plasma using **N-acetylserine-d3** as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, ensuring high-quality, reproducible data.[3]

Signaling and Metabolic Pathways

N-acetylserine is closely related to its isomer, O-acetylserine, a central molecule in the cysteine biosynthesis pathway. In this pathway, serine is acetylated to form O-acetylserine, which then reacts with sulfide to produce cysteine. N-acetylserine can act as a signaling molecule in some organisms, regulating the expression of genes involved in cysteine metabolism.[4][5]

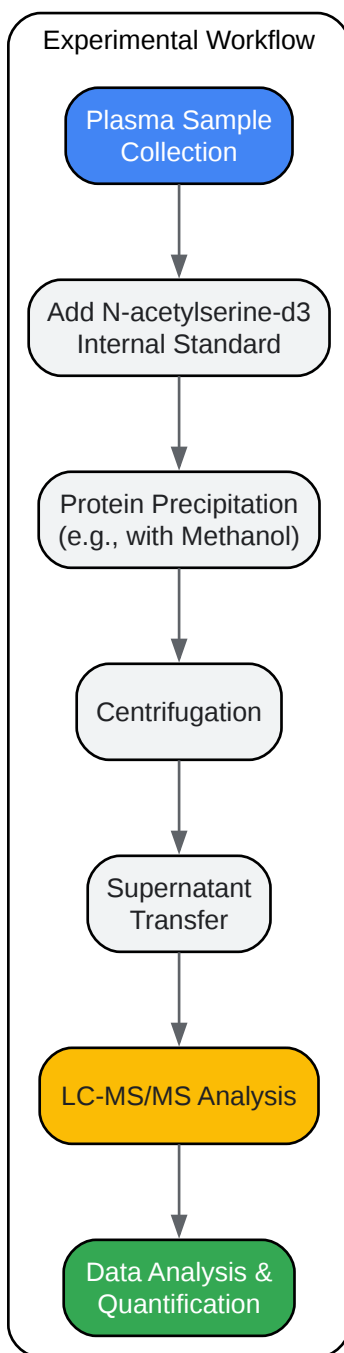


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Simplified metabolic pathway of serine and cysteine biosynthesis.

Experimental Workflow

The following diagram outlines the major steps in the targeted metabolomics workflow for N-acetylserine quantification.



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Targeted metabolomics workflow for N-acetylserine.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method, based on typical results for similar validated assays of N-acetylated amino acids.

Parameter	N-acetylserine
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	10 - 50 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%

Experimental Protocols

Materials and Reagents

- N-acetylserine analytical standard
- **N-acetylserine-d3** internal standard
- LC-MS grade methanol
- LC-MS grade water
- LC-MS grade formic acid
- Human plasma (or other biological matrix)

Sample Preparation

- Thaw Plasma Samples: Thaw frozen plasma samples on ice.
- Prepare Internal Standard Spiking Solution: Prepare a stock solution of **N-acetylserine-d3** in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in methanol.
- Sample Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the 1 µg/mL **N-acetylserine-d3** working solution to each plasma sample.

- Protein Precipitation: Add 400 μ L of ice-cold methanol to each tube.
- Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) is suitable for this analysis.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient to 95% B
 - 5-7 min: Hold at 95% B
 - 7-7.1 min: Return to 5% B
 - 7.1-10 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed based on the fragmentation patterns of similar N-acetylated amino acids. These should be optimized on the specific instrument being used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-acetylserine	148.1	88.1
N-acetylserine-d3	151.1	91.1

Data Analysis

- Peak Integration: Integrate the peak areas for the N-acetylserine and **N-acetylserine-d3** MRM transitions.
- Ratio Calculation: Calculate the ratio of the peak area of N-acetylserine to the peak area of **N-acetylserine-d3** for each sample, calibrator, and quality control sample.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with 1/x weighting is typically used.
- Quantification: Determine the concentration of N-acetylserine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive framework for the targeted quantification of N-acetylserine in plasma using a robust LC-MS/MS method with a stable isotope-labeled internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed MRM transitions, offer a solid starting point for researchers to implement this workflow in their laboratories. The use of **N-acetylserine-d3** ensures the high accuracy and precision required for demanding metabolomics research and clinical applications.

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